molecular formula C19H17N3O2S B4934251 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide

Cat. No. B4934251
M. Wt: 351.4 g/mol
InChI Key: NLTHNFIRUFDFDS-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide, also known as MEITB, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives, which have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide is not fully understood. However, it has been suggested that it exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide has also been found to induce DNA damage in cancer cells, leading to their death.
Biochemical and physiological effects:
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and induce their death. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide in lab experiments is its potent anticancer activity. It has been found to be effective against various cancer cell lines, making it a promising candidate for further studies. However, one limitation of using N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide is its potential toxicity, which needs to be carefully evaluated.

Future Directions

There are several future directions for the study of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide. One potential direction is to investigate its mechanism of action in more detail, in order to better understand how it exerts its anticancer activity. Another direction is to evaluate its potential use in combination with other anticancer agents, in order to enhance its efficacy. Additionally, further studies are needed to evaluate the safety and toxicity of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide, in order to determine its potential use as a therapeutic agent.

Synthesis Methods

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 5-methoxyindole with 2-bromoethylamine hydrobromide, followed by the condensation of the resulting intermediate with 2-aminothiophenol. The final product is obtained through the reaction of the intermediate with ethyl chloroformate.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide has been studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-14-3-4-16-15(9-14)13(10-21-16)6-7-20-19(23)12-2-5-18-17(8-12)22-11-25-18/h2-5,8-11,21H,6-7H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTHNFIRUFDFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC4=C(C=C3)SC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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